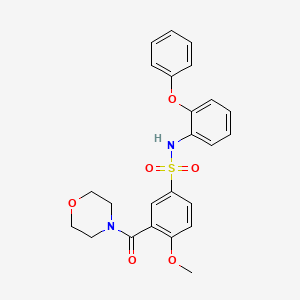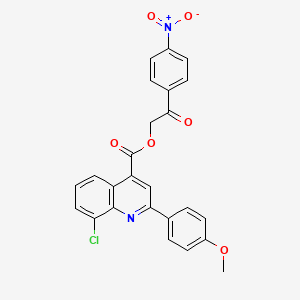![molecular formula C19H20F3NO4 B15151174 Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15151174.png)
Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DIMETHYL 1,2,6-TRIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-PYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a pyridine core. This compound is notable for its unique structure, which includes multiple methyl groups and a trifluoromethyl phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-PYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyridine derivatives with methylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts to facilitate the process.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-DIMETHYL 1,2,6-TRIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-PYRIDINE-3,5-DICARBOXYLATE is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to certain enzymes or receptors, influencing their activity and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-PYRIDINE-3,5-DICARBOXYLATE is unique due to its trifluoromethyl phenyl group, which imparts distinct chemical properties. Similar compounds include:
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- 2,2,6-Trimethyl-1,3-dioxin-4-one These compounds share structural similarities but differ in their specific functional groups and chemical behaviors.
Propriétés
Formule moléculaire |
C19H20F3NO4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20F3NO4/c1-10-14(17(24)26-4)16(15(18(25)27-5)11(2)23(10)3)12-8-6-7-9-13(12)19(20,21)22/h6-9,16H,1-5H3 |
Clé InChI |
KOTIEURILWQMQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


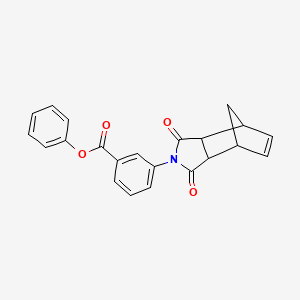
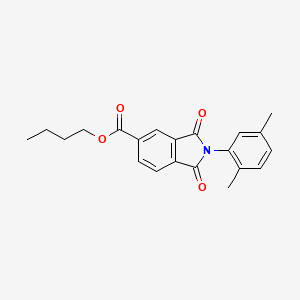
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15151103.png)
![4'H-spiro[4-azabicyclo[2.2.2]octane-2,2'-[1,3]thiazolidin]-4'-one](/img/structure/B15151114.png)
![1-(4-chlorophenyl)-4-[(E)-(2-methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15151127.png)
![4-tert-butyl-2-chloro-6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B15151134.png)
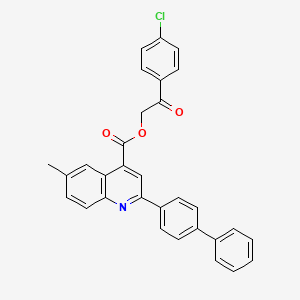
![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15151151.png)
![N-(2,3-dimethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151153.png)
![1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15151161.png)
![4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B15151169.png)
![N-benzyl-8-({6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl}methyl)-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-(prop-2-en-1-yl)-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15151178.png)
